

Chemical structure of 4-(3-(4-Chlorophenoxy)propyl)morpholine

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Compound of Interest

Compound Name: 4-(3-(4-Chlorophenoxy)propyl)morpholine
CAS No.: 93354-53-1
Cat. No.: B3168859

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Technical Monograph: 4-(3-(4-Chlorophenoxy)propyl)morpholine

Chemical Identity & Core Significance

4-(3-(4-Chlorophenoxy)propyl)morpholine represents a classic "privileged structure" in drug discovery—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Its architecture combines a basic morpholine headgroup (cationic at physiological pH) with a lipophilic 4-chlorophenoxy tail via a flexible propyl linker. This specific topology is critical for binding to the Sigma-1 receptor (

R) and inhibiting sterol

-reductase/

-

-isomerase in fungal ergosterol biosynthesis.

Physicochemical Profile

The compound exhibits properties typical of CNS-active agents and membrane-permeable probes. The basic nitrogen allows for salt formation (typically hydrochloride), enhancing solubility for biological assays.

| Property | Value | biological Relevance |
|-------------------|------------------------------|---|
| CAS Number | 93354-53-1 | Unique Identifier |
| Molecular Formula | | -- |
| Molecular Weight | 255.74 g/mol | Optimal for CNS penetration (<400 Da) |
| LogP (Predicted) | -2.44 | High membrane permeability; Lipophilic |
| pKa (Base) | -8.4 (Morpholine N) | Predominantly ionized (cationic) at pH 7.4 |
| H-Bond Acceptors | 3 (N, Ether O, Morpholine O) | Receptor binding points |
| H-Bond Donors | 0 | Improves blood-brain barrier (BBB) crossing |

Synthetic Pathways & Protocol

The synthesis of **4-(3-(4-Chlorophenoxy)propyl)morpholine** is most efficiently achieved via a convergent nucleophilic substitution strategy. This approach minimizes side reactions compared to linear elongation.

Core Reaction Logic

The synthesis relies on the Williamson Ether Synthesis principle or N-alkylation, but the preferred industrial route utilizes 4-(3-chloropropyl)morpholine as a commercially available alkylating agent reacting with 4-chlorophenol. This route avoids the handling of volatile dihaloalkanes.

Reaction Scheme (Convergent Route):

Step-by-Step Experimental Protocol

Note: This protocol is adapted from standard methodologies for phenoxy-alkyl-amine synthesis.

Reagents:

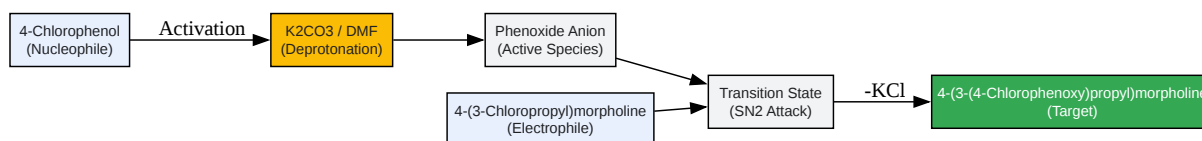
- 4-Chlorophenol (1.0 eq)
- 4-(3-Chloropropyl)morpholine hydrochloride (1.1 eq) [Precursor CAS: 57616-74-7]
- Potassium Carbonate (, anhydrous, 2.5 eq)
- Solvent: DMF (Dimethylformamide) or Acetonitrile.

Procedure:

- Activation: In a round-bottom flask equipped with a reflux condenser, dissolve 4-chlorophenol (10 mmol) in DMF (20 mL). Add anhydrous (25 mmol) and stir at room temperature for 30 minutes to generate the phenoxide anion. Causality: Pre-generation of the anion maximizes nucleophilicity and reduces reaction time.
- Alkylation: Add 4-(3-chloropropyl)morpholine hydrochloride (11 mmol) to the mixture.
- Reflux: Heat the reaction mixture to 80–90°C for 6–12 hours. Monitor reaction progress via TLC (System: EtOAc/Hexane 1:1) or LC-MS.
- Work-up: Cool to room temperature. Pour the mixture into ice-cold water (100 mL) to precipitate the product or extract with Ethyl Acetate (mL).
- Purification: Wash the organic layer with 1M NaOH (to remove unreacted phenol) and brine. Dry over CaCl_2 . Evaporate solvent.

- Salt Formation (Optional): Dissolve the crude oil in ethanol and add concentrated HCl dropwise to precipitate the hydrochloride salt for storage.

Synthetic Workflow Diagram



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Figure 1: Convergent synthetic pathway via nucleophilic substitution (SN₂).

Medicinal Chemistry & Pharmacological Utility

This molecule is not merely a random chemical; it is a pharmacophore probe used to map hydrophobic pockets in receptors and enzymes.

A. Sigma-1 Receptor (

R) Ligand

The

receptor is a chaperone protein at the mitochondria-associated endoplasmic reticulum membrane (MAM). High-affinity ligands for

R typically require:

- Positive Ionizable Center: The morpholine nitrogen (protonated at pH 7.4) forms an electrostatic interaction with Asp126 in the receptor binding pocket.
- Hydrophobic Spacer: The propyl chain positions the aromatic ring correctly.
- Distal Aromatic Region: The 4-chlorophenoxy group occupies a hydrophobic pocket, engaging in

-stacking or hydrophobic interactions with aromatic residues (e.g., Tyr103, Phe107).

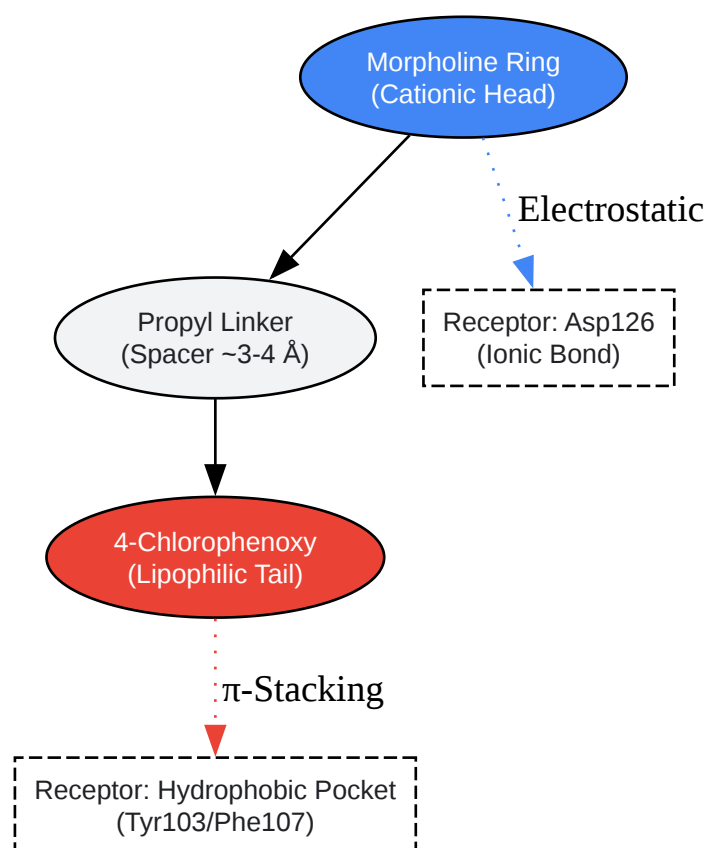
Significance: Compounds with this structure modulate intracellular calcium signaling and are investigated for neuroprotective effects in neurodegenerative diseases.

B. Antifungal Activity (Ergosterol Biosynthesis)

This structure is an analog of Amorolfine and Fenpropimorph.

- Mechanism: It targets the ergosterol biosynthesis pathway, specifically inhibiting
 - reductase (ERG24) and
 -
 - isomerase (ERG2).
- SAR: The morpholine ring mimics the carbocationic high-energy intermediate formed during sterol reduction. The chlorophenoxy tail mimics the flat sterol core.

Pharmacophore Interaction Map



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Figure 2: Pharmacophore model showing critical interactions with the Sigma-1 receptor binding site.

Analytical Characterization

To validate the synthesis of CAS 93354-53-1, the following spectral signatures are diagnostic:

- NMR (CDCl₃, 400 MHz):
 - 6.8–7.2 ppm (m, 4H): Aromatic protons (AA'BB' system of 4-chlorophenoxy).
 - 3.9 ppm (t, 2H):
(adjacent to phenoxy).
 - 3.7 ppm (t, 4H): Morpholine
.
 - 2.4–2.5 ppm (m, 6H): Morpholine
and propyl
.
 - 1.9 ppm (quint, 2H): Propyl central
.
- Mass Spectrometry (ESI+):
 - peak at 256.1 m/z.
 - Isotope pattern: 3:1 ratio of M : M+2 (characteristic of one Chlorine atom).

Safety & Handling

- Hazards: The compound is an amine and an ether. It causes skin irritation (H315) and serious eye irritation (H319). The precursor (4-(3-chloropropyl)morpholine) is a strong alkylating agent and should be handled with gloves in a fume hood.
- Storage: Store the hydrochloride salt at 2–8°C, desiccated. Free base is prone to oxidation; store under inert gas (Nitrogen/Argon).

References

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